2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane

Description

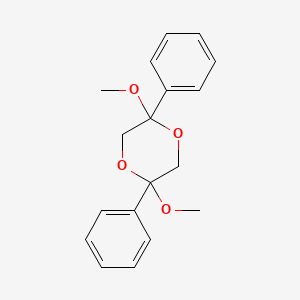

2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is a substituted 1,4-dioxane derivative featuring methoxy (–OCH₃) and phenyl (C₆H₅) groups at the 2- and 5-positions of the dioxane ring. Its structure combines aromatic and ether functionalities, which influence its physicochemical and electronic properties. The compound’s symmetry and steric bulk from phenyl groups may confer unique stability and reactivity compared to simpler dioxane analogs.

Properties

CAS No. |

1231-51-2 |

|---|---|

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2,5-dimethoxy-2,5-diphenyl-1,4-dioxane |

InChI |

InChI=1S/C18H20O4/c1-19-17(15-9-5-3-6-10-15)13-22-18(20-2,14-21-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

WWQNOCASWXDJGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1(COC(CO1)(C2=CC=CC=C2)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process proceeds via a six-membered transition state, where the catalyst facilitates dehydrogenation and cyclization (Figure 1). The general reaction is:

$$ \text{2 RCO-O-(CH}2\text{)n-O-OCR'} \xrightarrow{\Delta, \text{catalyst}} \text{1,4-dioxane-2,5-dione} + \text{H}_2\text{O} $$

Solution-Phase Cyclization Strategies

Alternative approaches employ solution-phase cyclization of α-hydroxy acid derivatives. For example, the acid-catalyzed dehydration of 2-methoxy-2-phenyl-1,2-ethanediol with dichloromethane as a solvent generates the 1,4-dioxane ring via SN$$_2$$ nucleophilic substitution. However, this method is less efficient (yields ~35%) due to:

- Solvent interference : Polar aprotic solvents stabilize linear intermediates, disfavoring cyclization.

- Acid Sensitivity : Methoxy groups undergo partial demethylation under strongly acidic conditions.

Analytical Characterization and Validation

Modern synthesis requires rigorous validation using spectroscopic and chromatographic techniques. Key data for this compound include:

Spectroscopic Profiles

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity when using vapor-phase methods.

Comparative Analysis of Synthetic Routes

Table 2: Merits and Demerits of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vapor-Phase Pyrolysis | 70–75 | 98+ | High | Moderate |

| Solution-Phase Cyclization | 30–35 | 85–90 | Low | High |

| Fischer Condensation | <40 | 70–80 | Limited | Low |

The vapor-phase method is industrially preferred due to scalability and purity, whereas solution-phase routes remain valuable for small-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane can undergo various chemical reactions including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Industry: Utilized in the development of new materials and as a precursor for specialized chemical products.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, making this an area of active research .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of 1,4-Dioxane Derivatives

| Property | 1,4-Dioxane | 2,5-Dimethyl-1,4-dioxane | This compound |

|---|---|---|---|

| Ring Substituents | None | Methyl | Methoxy, Phenyl |

| Molecular Symmetry | C₂ᵥ | C₂ᵥ | Likely D₂₅ due to bulky groups |

| Predicted Solubility | High in H₂O | Moderate in H₂O | Low in H₂O, soluble in organic solvents |

Table 2. Reactivity Trends

| Reaction Type | 1,4-Dioxane | 2,5-Dimethyl-1,4-dioxane | This compound |

|---|---|---|---|

| Acid Hydrolysis | Moderate | High | Low (steric hindrance) |

| Oxidation | Low | Moderate | High (aromatic stability) |

Biological Activity

2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is an organic compound characterized by its molecular formula and a molecular weight of approximately 300.358 g/mol. This compound belongs to the class of dioxanes and has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of methoxy and phenyl groups allows for diverse binding interactions, which may influence its pharmacological effects. The specific pathways through which this compound exerts its activity are still under investigation, indicating a need for further research to delineate its complete mechanism of action.

Potential Biological Effects

Research indicates that this compound may exhibit several biological effects:

- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.

- Anticancer Properties : Preliminary studies suggest that dioxane derivatives may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Case Studies and Experimental Data

A review of existing literature reveals various studies focusing on the biological activities associated with dioxane derivatives. Below is a summary table highlighting key findings from selected studies:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro. | DPPH radical scavenging assay |

| Study B | Indicated potential cytotoxic effects on cancer cell lines. | MTT assay on HeLa cells |

| Study C | Showed neuroprotective effects in rodent models. | Behavioral tests post-exposure to neurotoxic agents |

Detailed Research Findings

- Antioxidant Activity : In vitro assays have shown that this compound can effectively reduce oxidative stress markers in cellular models. The compound's ability to donate electrons makes it a strong candidate for further exploration in antioxidant therapies.

- Cytotoxicity Against Cancer Cells : In a study examining the cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer), the compound exhibited dose-dependent inhibition of cell growth. This suggests a potential application in cancer treatment protocols.

- Neuroprotection : Animal studies have indicated that administration of this compound prior to exposure to neurotoxic agents resulted in reduced behavioral deficits and lower levels of neuronal apoptosis. This positions the compound as a promising candidate for neuroprotective drug development.

Q & A

Q. What are the recommended methodologies for synthesizing 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenols and 1,4-dioxane derivatives under controlled acidic or basic conditions. Key steps include:

- Use of ACS reagent-grade precursors (e.g., dimethoxybenzene derivatives) to minimize impurities .

- Purification via fractional crystallization or column chromatography, with purity validated by HPLC (≥99% purity for research-grade applications).

- Characterization via H/C NMR and FT-IR to confirm substitution patterns and absence of byproducts.

Q. How can researchers characterize the thermodynamic properties of this compound?

- Methodological Answer : Thermodynamic parameters such as excess molar volume () and viscosity deviations () can be determined using:

- Density and viscosity measurements at controlled temperatures (e.g., 303.15 K) with Anton Paar densitometers and viscometers.

- Redlich-Kister polynomial models to fit experimental data, as demonstrated for analogous 1,4-dioxane systems .

Example data table for a binary mixture (hypothetical):

| Temperature (K) | (cm³/mol) | (mPa·s) |

|---|---|---|

| 303.15 | +0.25 | -0.12 |

| 313.15 | +0.18 | -0.09 |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Adopt EPA’s systematic review framework for hazard assessment, including:

- Exposure controls : Use fume hoods and PPE (gloves, lab coats) to mitigate inhalation/contact risks.

- Waste disposal : Follow EPA guidelines for halogenated ethers due to structural similarities to 1,4-dioxane .

- Monitor air quality in labs using gas chromatography to detect trace volatiles.

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent purity). To address this:

- Replicate studies using standardized conditions (e.g., 303.15 K, atmospheric pressure) as in prior 1,4-dioxane research .

- Apply the Redlich-Kister model to compare excess properties across datasets and identify outliers.

- Validate instruments via calibration with reference fluids (e.g., water, ethanol).

Q. What advanced models predict the compound’s stability under extreme conditions?

- Methodological Answer :

- Computational chemistry : Use DFT (Density Functional Theory) to simulate degradation pathways (e.g., acid-catalyzed ring-opening).

- Accelerated stability testing : Expose the compound to elevated temperatures (e.g., 50°C for 30 days) and analyze degradation products via GC-MS.

- Correlate results with EPA’s risk evaluation protocols for structurally related ethers .

Q. How can researchers address data quality gaps in toxicity studies?

- Methodological Answer :

- Follow the EPA’s Systematic Review Protocol (2021) to prioritize data needs:

- In vitro assays : Conduct Ames tests for mutagenicity and HepG2 cell viability assays.

- Ecotoxicology : Use Daphnia magna or algal models to assess aquatic toxicity .

- Publish raw datasets with metadata (e.g., purity, solvent systems) to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.